N-Boc-Tris: A Comprehensive Technical Guide for Drug Development Professionals
N-Boc-Tris: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Overview of the Structure, Synthesis, and Applications of a Versatile Scaffolding Molecule
N-Boc-Tris, chemically known as tert-Butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate, is a crucial intermediate and multifunctional scaffold in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its unique structure, featuring a sterically hindered tert-butoxycarbonyl (Boc) protected amine and three primary hydroxyl groups, offers chemists a versatile platform for the construction of complex molecular architectures.[1] This guide provides a detailed examination of the structure, properties, synthesis, and applications of N-Boc-Tris for researchers, scientists, and professionals in the field of drug discovery.
Core Structure and Properties
N-Boc-Tris is a derivative of tris(hydroxymethyl)aminomethane (Tris), a common biological buffer.[1] The primary amine of the Tris core is protected by a Boc group, which is notably stable under most basic and nucleophilic conditions but can be readily removed under acidic conditions.[1][2] This "orthogonal" protection strategy is invaluable in multi-step syntheses, allowing for selective functionalization of the hydroxyl groups while the amine remains shielded.[1]
The molecular structure of N-Boc-Tris provides a compact and multifunctional scaffold. The three free hydroxyl groups serve as versatile handles for further derivatization, enabling the attachment of various chemical entities, such as linkers, payloads, or targeting moieties.[1]
Physicochemical and Computational Data
A summary of the key physicochemical and computational properties of N-Boc-Tris is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 146651-71-0 | [2][3][4][5][6] |
| Molecular Formula | C₉H₁₉NO₅ | [2][4][5] |
| Molecular Weight | 221.25 g/mol | [1][5] |
| Purity | ≥95% | [1][5][6] |
| SMILES | O=C(OC(C)(C)C)NC(CO)(CO)CO | [4][5] |
| Topological Polar Surface Area (TPSA) | 99.02 Ų | [5] |
| logP | -0.7732 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Hydrogen Bond Donors | 4 | [5] |
| Rotatable Bonds | 4 | [5] |
| Storage Condition | -20°C | [2][6] |
Experimental Protocols
The synthesis of N-Boc-Tris involves the selective protection of the primary amine of tris(hydroxymethyl)aminomethane. Below are detailed experimental protocols for the Boc protection of the amine and the subsequent deprotection.
Synthesis of N-Boc-Tris (Boc Protection of Tris)
This protocol is a generalized procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Tris(hydroxymethyl)aminomethane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
0.1 N aqueous Hydrochloric Acid (HCl)
-
tert-Butyl methyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tris(hydroxymethyl)aminomethane (1.0 equivalent) in a suitable solvent mixture such as aqueous THF or a water/acetone mixture in a round-bottom flask.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.
-
Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture.
-
Extract the aqueous mixture with a suitable organic solvent such as tert-butyl methyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Boc-Tris.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Deprotection of the Boc Group
The Boc protecting group can be efficiently removed under acidic conditions to liberate the free amine.
Materials:
-
N-Boc-Tris
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Boc-Tris in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically a 25-50% v/v solution of TFA in DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next synthetic step after neutralization with a suitable base.
Applications in Drug Development and Research
N-Boc-Tris serves as a versatile building block in several areas of pharmaceutical and chemical research:
-
Pharmaceutical Intermediate: It is a key component in the synthesis of complex organic molecules with specific biological activities. The controlled deprotection of the Boc group allows for precise reaction sequences, which is critical in multi-step drug synthesis.[3]
-
Bioconjugation: The three hydroxyl groups provide attachment points for biomolecules, making N-Boc-Tris an ideal scaffold for creating antibody-drug conjugates (ADCs) or other bioconjugates.[1]
-
Polymer and Material Science: It can be used to introduce reactive hydroxyl groups into polymer systems.[1]
-
Medicinal Chemistry: N-Boc-Tris functions as a core structure in the design of novel therapeutic agents.[1]
-
Probe Development: Its multifunctional nature allows for the construction of small-molecule probes for biological research.[1]
Visualizing the Role of N-Boc-Tris in Synthesis
The following diagrams, generated using the DOT language, illustrate the synthetic utility of N-Boc-Tris.
Caption: Synthetic pathway for the Boc protection of Tris.
Caption: Workflow illustrating the use of N-Boc-Tris as a scaffold.
References
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. Synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes and their application in the synthesis of water soluble chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Tris(hydroxymethyl)aminomethane synthesis - chemicalbook [chemicalbook.com]
- 6. US4233245A - Preparation of tris(hydroxymethyl)aminomethane - Google Patents [patents.google.com]
